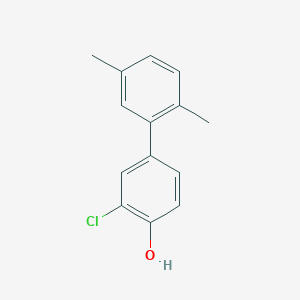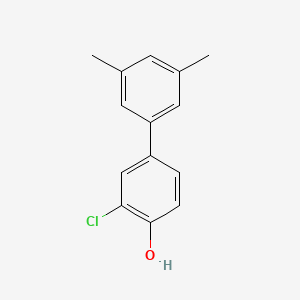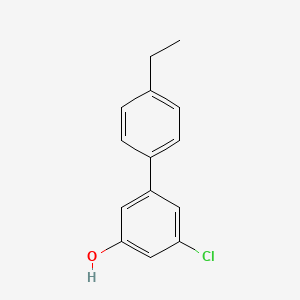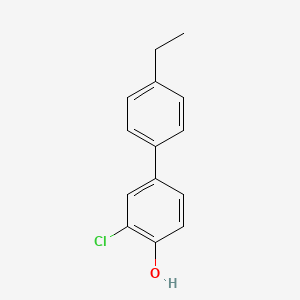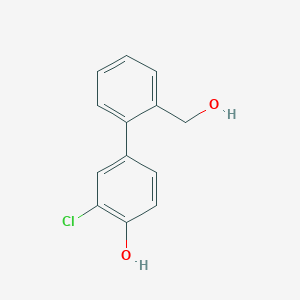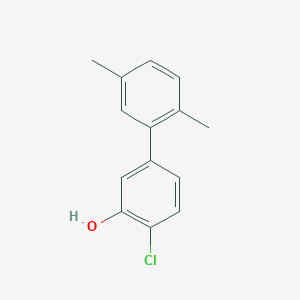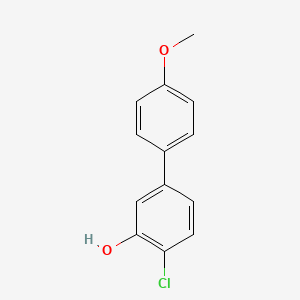
2-Chloro-5-(4-methoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-methoxyphenyl)phenol, 95% (2CPP) is a phenolic compound used in a variety of scientific research applications and laboratory experiments. It is a white crystalline solid with a melting point of 94-97 °C and a boiling point of 300 °C. 2CPP is an important intermediate for the synthesis of a variety of compounds, including drugs, dyes, and other materials. Its structure consists of a phenol group attached to a 4-methoxyphenyl group, which is then attached to a chlorine atom.
作用機序
2-Chloro-5-(4-methoxyphenyl)phenol, 95% is an intermediate in the synthesis of a variety of compounds, including drugs, dyes, and other materials. Its structure consists of a phenol group attached to a 4-methoxyphenyl group, which is then attached to a chlorine atom. The chlorine atom is the active site in the synthesis of a variety of compounds, and its reaction with other molecules is what leads to the formation of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-(4-methoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models. It has also been shown to have antioxidant properties and to reduce the damage caused by free radicals. Additionally, 2-Chloro-5-(4-methoxyphenyl)phenol, 95% has been shown to have anti-bacterial and anti-fungal properties.
実験室実験の利点と制限
2-Chloro-5-(4-methoxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of 2-Chloro-5-(4-methoxyphenyl)phenol, 95% is that it is a relatively low-purity compound, with a purity of 95%. This can be improved by using the more complex reaction of 4-methoxyphenol and chloroform in the presence of a catalyst, which yields a higher purity product (98-99%).
将来の方向性
The potential future directions for 2-Chloro-5-(4-methoxyphenyl)phenol, 95% research include further studies on its biochemical and physiological effects, as well as its potential applications in drug development, nanomaterials, and semiconductor devices. Additionally, further research could be done on the synthesis of 2-Chloro-5-(4-methoxyphenyl)phenol, 95%, in order to improve the purity of the product and reduce the cost and complexity of the synthesis process. Finally, further research could be done on the potential uses of 2-Chloro-5-(4-methoxyphenyl)phenol, 95% in other areas, such as agriculture, food production, and environmental protection.
合成法
2-Chloro-5-(4-methoxyphenyl)phenol, 95% can be synthesized by two methods: the first is a direct reaction of 4-methoxyphenol with chlorine, and the second is a reaction of 4-methoxyphenol and chloroform in the presence of a catalyst. The direct reaction of 4-methoxyphenol and chlorine is the simplest method and yields a 95% purity product. The reaction of 4-methoxyphenol and chloroform in the presence of a catalyst yields a higher purity product (98-99%) but is more complex and requires more time and materials.
科学的研究の応用
2-Chloro-5-(4-methoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, drug development, and nanomaterials. It is also used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. 2-Chloro-5-(4-methoxyphenyl)phenol, 95% is also used in the synthesis of dye molecules and in the production of materials for use in semiconductor devices.
特性
IUPAC Name |
2-chloro-5-(4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZRLQUVMXWCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685887 |
Source


|
| Record name | 4-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methoxyphenyl)phenol | |
CAS RN |
1261919-46-3 |
Source


|
| Record name | 4-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

